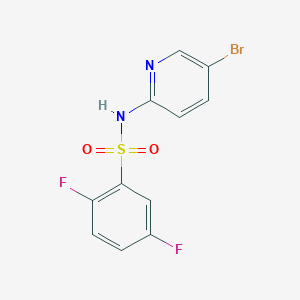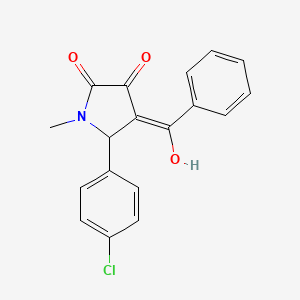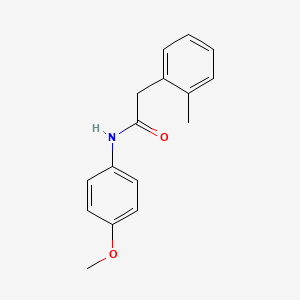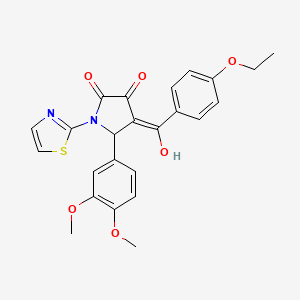![molecular formula C16H17ClN2O2 B5350946 N-(2-chlorophenyl)-N'-[1-(3-methoxyphenyl)ethyl]urea](/img/structure/B5350946.png)
N-(2-chlorophenyl)-N'-[1-(3-methoxyphenyl)ethyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorophenyl)-N'-[1-(3-methoxyphenyl)ethyl]urea, also known as CMEP, is a chemical compound that has gained significant attention in the field of neuroscience research. It is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various physiological and pathological processes in the central nervous system.
Mecanismo De Acción
N-(2-chlorophenyl)-N'-[1-(3-methoxyphenyl)ethyl]urea acts as a selective antagonist of mGluR5, which is a G protein-coupled receptor that modulates glutamatergic neurotransmission in the central nervous system. By blocking the activity of mGluR5, this compound can reduce the release of glutamate and inhibit the downstream signaling pathways that are involved in various physiological and pathological processes.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects on the central nervous system. It can reduce the release of glutamate and inhibit the downstream signaling pathways that are involved in synaptic plasticity, learning, and memory. This compound can also reduce the expression of inflammatory cytokines and oxidative stress markers, which are involved in neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-chlorophenyl)-N'-[1-(3-methoxyphenyl)ethyl]urea has several advantages for lab experiments, including its high degree of selectivity for mGluR5, its stability in solution, and its ability to penetrate the blood-brain barrier. However, there are also limitations to its use, such as the need for careful dosing to avoid off-target effects and the potential for non-specific binding to other receptors.
Direcciones Futuras
There are several future directions for research on N-(2-chlorophenyl)-N'-[1-(3-methoxyphenyl)ethyl]urea and its potential applications in neuroscience. One area of interest is the development of more selective mGluR5 antagonists that can avoid off-target effects and improve the specificity of the compound. Another area of interest is the investigation of the potential therapeutic applications of this compound in neurodegenerative diseases, such as Parkinson's and Alzheimer's disease. Finally, the use of this compound in combination with other drugs or therapies may also be a promising avenue for future research.
Métodos De Síntesis
N-(2-chlorophenyl)-N'-[1-(3-methoxyphenyl)ethyl]urea can be synthesized using a straightforward method that involves the reaction of 2-chlorophenyl isocyanate with 1-(3-methoxyphenyl)ethylamine in the presence of a base such as potassium carbonate. The resulting urea derivative can be purified using column chromatography or recrystallization to obtain a white solid with a high degree of purity.
Aplicaciones Científicas De Investigación
N-(2-chlorophenyl)-N'-[1-(3-methoxyphenyl)ethyl]urea has been widely used in neuroscience research to study the role of mGluR5 in various physiological and pathological conditions. It has been shown to be effective in reducing drug-seeking behavior in animal models of addiction, such as cocaine and alcohol dependence. This compound has also been found to have neuroprotective effects in models of neurodegenerative diseases, such as Parkinson's and Alzheimer's disease.
Propiedades
IUPAC Name |
1-(2-chlorophenyl)-3-[1-(3-methoxyphenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2/c1-11(12-6-5-7-13(10-12)21-2)18-16(20)19-15-9-4-3-8-14(15)17/h3-11H,1-2H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKLDHFZXVBHROA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)OC)NC(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl {4-[2-cyano-2-(5-methoxy-1H-benzimidazol-2-yl)vinyl]-2-ethoxyphenoxy}acetate](/img/structure/B5350866.png)
![{2-[4-({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)-2-morpholinyl]ethyl}amine dihydrochloride](/img/structure/B5350872.png)
![(2S*,4S*,5R*)-4-({[(1-ethyl-1H-imidazol-5-yl)methyl]amino}carbonyl)-1,2-dimethyl-5-phenylpyrrolidine-2-carboxylic acid](/img/structure/B5350884.png)

![5-bromo-2-methoxy-4-[2-(2-quinolinyl)vinyl]phenyl acetate](/img/structure/B5350896.png)



![N-(2-methoxy-5-{[(2-pyridinylmethyl)amino]sulfonyl}phenyl)-4-methylbenzamide](/img/structure/B5350913.png)
![(2S*,4S*,5R*)-5-(2-fluorophenyl)-4-{[(3-hydroxybenzyl)(methyl)amino]carbonyl}-1-methylpyrrolidine-2-carboxylic acid](/img/structure/B5350918.png)
![1'-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5350928.png)
![ethyl 2-(9-anthrylmethylene)-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5350934.png)

![2-[3-(2-nitrophenyl)-2-propen-1-yl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5350950.png)